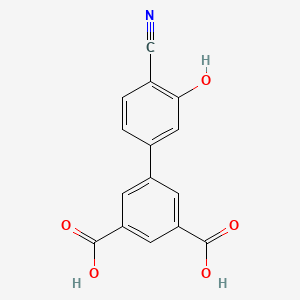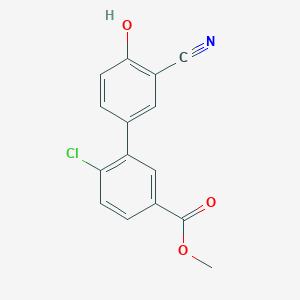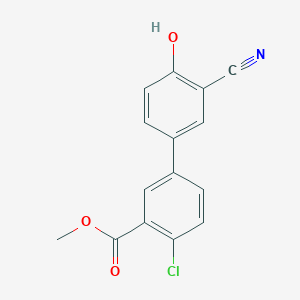![molecular formula C16H13FN2O2 B6377164 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261999-28-3](/img/structure/B6377164.png)
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is a phenolic compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications. This compound has been used in a variety of fields, including organic synthesis, drug design, and biomedical research.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and neurotransmitters. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic synthesis. Additionally, it has been used in the synthesis of organic polymers materials, and in the development of new drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes and neurotransmitters, as well as a ligand for metal complexes. Additionally, it has been proposed to act as a catalyst in organic synthesis, and as a polymerization agent in the development of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are not fully understood. However, it has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, it has been proposed to have an inhibitory effect on the enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and is easily synthesized in high yields. Additionally, it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of a variety of compounds. However, it is important to note that this compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are vast. Further research is needed to explore its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore its potential as a ligand for metal complexes, and its potential as a polymerization agent in the development of new materials. Finally, further research is needed to explore its potential as an inhibitor of enzymes and neurotransmitters.
Synthesemethoden
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 4-fluorophenol with ethylcarbamoyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with cyanide ion to yield 3-cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%). This synthesis method has been reported to produce high yields of the desired product.
Eigenschaften
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(20)7-12/h3-8,20H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOUHUXFGVEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684975 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | |
CAS RN |
1261999-28-3 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)






![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)




